(r)-Butane-1,2,4-triol

概述

描述

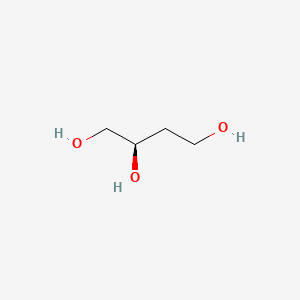

®-Butane-1,2,4-triol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a triol, which means it contains three hydroxyl (OH) groups. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

准备方法

Synthetic Routes and Reaction Conditions: ®-Butane-1,2,4-triol can be synthesized through various methods. One common approach involves the reduction of ®-Butane-1,2,4-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, ®-Butane-1,2,4-triol can be produced through catalytic hydrogenation of ®-Butane-1,2,4-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

化学反应分析

Types of Reactions: ®-Butane-1,2,4-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ®-Butane-1,2,4-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to ®-Butane-1,2-diol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-Butane-1,2,4-trichloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed:

Oxidation: ®-Butane-1,2,4-trione.

Reduction: ®-Butane-1,2-diol.

Substitution: ®-Butane-1,2,4-trichloride.

科学研究应用

Pharmaceutical Applications

(R)-Butane-1,2,4-triol has garnered attention in the pharmaceutical industry for its potential therapeutic uses:

- Drug Synthesis : It acts as a precursor for the synthesis of various bioactive compounds and pharmaceuticals. Notably, it is involved in the production of cholesterol-lowering drugs such as Crestor and Zetia through its conversion into D-3,4-dihydroxybutanoic acid .

- Cancer Treatment : Research indicates that this compound exhibits anti-cancer properties by inhibiting cell growth and potentially interfering with protein synthesis. Clinical trials are exploring its efficacy in treating different types of cancer .

- Anti-HIV Activity : Laboratory studies have shown that this compound can bind to the human immunodeficiency virus (HIV), preventing its attachment to CD4 T-cells. This suggests its potential use in anti-HIV therapies .

Industrial Applications

The compound's properties make it valuable in various industrial applications:

- Polymer Production : this compound is utilized as a monomer in the manufacture of polyurethanes and other polymeric materials. Its hydroxyl groups enhance the mechanical properties of these materials .

- Energetic Materials : It serves as a precursor for butanetriol trinitrate (BTTN), an important component in military rocket motor solid fuels and explosives .

- Plasticizers : The compound is used in producing plasticizers that improve the flexibility and durability of plastics.

Case Study 1: Synthesis of Cholesterol-Lowering Drugs

A study detailed the synthesis pathway from this compound to D-3,4-dihydroxybutanoic acid. This pathway not only highlights the compound's role as an intermediate but also emphasizes its importance in developing medications that manage cholesterol levels effectively.

Case Study 2: Anti-Cancer Research

Clinical trials involving this compound have demonstrated promising results in inhibiting tumor growth. The mechanism appears to involve interference with cellular processes essential for cancer cell proliferation.

Data Tables

作用机制

The mechanism of action of ®-Butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

(S)-Butane-1,2,4-triol: The enantiomer of ®-Butane-1,2,4-triol with a different spatial arrangement of hydroxyl groups.

Butane-1,2,3-triol: A triol with hydroxyl groups at different positions.

Butane-1,3,4-triol: Another isomer with a distinct arrangement of hydroxyl groups.

Uniqueness: ®-Butane-1,2,4-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other isomers. This uniqueness makes it valuable in stereospecific synthesis and applications where chirality plays a crucial role.

生物活性

(R)-Butane-1,2,4-triol, also known as 1,2,4-butanetriol (BT), is a triol compound with three hydroxyl groups positioned at the 1, 2, and 4 carbon atoms of the butane backbone. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in both medicinal and industrial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula and a molecular weight of 102.12 g/mol. The presence of hydroxyl groups enables the formation of hydrogen bonds with proteins and enzymes, influencing their activity and stability.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through hydrogen bonding. This interaction modulates several biochemical pathways:

- Enzyme Substrate : It acts as a substrate in biochemical assays for enzyme studies.

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with active sites on enzymes and other proteins, potentially altering their conformation and activity.

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity by scavenging free radicals or reactive oxygen species (ROS) in biological systems .

Medicinal Research

Research has indicated that this compound may have therapeutic potential in various contexts:

- Antioxidant Activity : Preliminary studies show that BT can mitigate oxidative stress in cellular models. For instance, compounds related to BT have been shown to reduce hyperglycemia-induced ROS production in diabetic renal cells .

- Pharmaceutical Development : Its role as a precursor in the synthesis of pharmaceuticals highlights its significance in drug development processes.

Industrial Applications

In addition to its biological applications, this compound is used in industrial settings:

- Chemical Synthesis : It serves as a building block for creating more complex organic molecules.

- Polymer Production : The compound is utilized in the manufacture of polymers and other chemical products.

Research Findings

A variety of studies have explored the biological effects of this compound:

Case Study 1: Antioxidant Activity

In a study examining the effects of BT on diabetic renal cells, researchers found that treatment with BT significantly reduced ROS levels compared to untreated controls. This suggests that BT may help protect against oxidative damage associated with diabetes.

Case Study 2: Enzyme Interaction

A biochemical assay demonstrated that BT could act as an effective substrate for specific enzymes involved in metabolic pathways. This interaction was characterized by changes in enzyme kinetics when BT was present.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Butane-1,2,4-triol, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis of racemic butane-1,2,4-triol is commonly achieved via catalytic hydrogenation of DL-malic acid (75% yield) or DL-dimethyl malate (82% yield) under high-pressure H₂ (5–10 atm) using palladium or nickel catalysts . For enantiomeric resolution, chiral chromatography (e.g., using Chiralpak® AD-H columns) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica) can isolate the (R)-enantiomer. Reaction optimization includes temperature control (40–60°C) and solvent selection (e.g., ethanol/water mixtures) to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (D₂O or CDCl₃) identify hydroxyl proton coupling patterns and carbon backbone connectivity. For stereochemical confirmation, NOESY or ROESY experiments detect spatial proximity of chiral centers .

- Chiral HPLC: Baseline separation of enantiomers using cellulose-based columns (e.g., Daicel CHIRALCEL® OD-H) with hexane/isopropanol mobile phases .

- Polarimetry: Specific rotation ([α]D²⁵ = +8.3° for (R)-enantiomer) quantifies optical purity .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Class: Eye Irrit. 2, Skin Irrit. 2) .

- Storage: Store in airtight glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal: Neutralize with dilute NaOH (1 M) before aqueous disposal, adhering to local regulations .

Advanced Research Questions

Q. How does this compound participate in catalytic acetalization reactions for biofuel additive synthesis?

Methodological Answer: this compound reacts with biomass-derived furfural in acid-catalyzed (e.g., Amberlyst-15) acetalization. Cyclic acetals form via nucleophilic attack of two hydroxyl groups on the aldehyde carbon, yielding fuel oxygenates. Optimize conditions:

- Solvent: Toluene or DMSO (80–100°C).

- Molar Ratio: 1:2 (furfural:triol) for 85–90% conversion .

- Kinetic Monitoring: Track progress via FT-IR (C=O stretch at 1700 cm⁻¹ disappearance) .

Q. What biosynthetic pathways utilize this compound for high-energy chemical production?

Methodological Answer: In engineered E. coli strains, this compound serves as a precursor for azoxy bond-containing compounds via diazo coupling. Key steps:

- Enzymatic Dehydration: NADH-dependent reductases convert triol to 1,2,4-trihydroxybutene.

- Polyphosphate Integration: ATP-dependent kinases link intermediates to polyphosphate backbones for energy storage .

- Yield Enhancement: Overexpress ppk (polyphosphate kinase) genes to boost ATP regeneration .

Q. How can computational modeling predict this compound’s reactivity in solvent systems?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model hydroxyl group nucleophilicity and hydrogen-bonding networks.

- MD Simulations (GROMACS): Simulate solvation dynamics in polar solvents (e.g., water, DMSO) to predict diffusion coefficients and aggregation tendencies .

- Transition State Analysis: Identify rate-limiting steps in acetalization using NEB (Nudged Elastic Band) methods .

属性

IUPAC Name |

(2R)-butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVVRQIIOZGF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426378 | |

| Record name | (r)-butane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70005-88-8 | |

| Record name | (2R)-1,2,4-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70005-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Butanetriol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070005888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (r)-butane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-Butane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BUTANETRIOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H270PVK464 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。